molecular formula C16H17ClN4O2 B7571239 2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide

2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide

Cat. No. B7571239
M. Wt: 332.78 g/mol
InChI Key: ZWFKKMSKRSISAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide, also known as CQPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a piperazine derivative and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide involves its binding to the NMDA receptor and blocking the influx of calcium ions into the neuron. This, in turn, reduces the excitability of the neuron and can lead to a decrease in synaptic plasticity. 2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide has also been found to inhibit the release of glutamate, which is a neurotransmitter that is involved in the excitatory signaling in the brain.
Biochemical and Physiological Effects
2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its role as an NMDA receptor antagonist, 2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide has been found to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition of AChE can lead to an increase in the levels of acetylcholine in the brain, which is important for cognitive function. 2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the role of this receptor in various neurological disorders without affecting other neurotransmitter systems. However, one of the limitations of using 2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve the desired level of receptor blockade in some experiments.

Future Directions

There are several future directions for the study of 2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide. One area of research is the development of more potent analogs of 2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide that can be used in experiments that require higher levels of receptor blockade. Another area of research is the study of the long-term effects of 2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide on synaptic plasticity and cognitive function. Finally, 2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide can be used in combination with other drugs to study the interaction between different neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide involves the reaction of 6-chloroquinoline-8-carboxylic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield the final product, 2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide. The reaction scheme for the synthesis of 2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide is shown below:

Scientific Research Applications

2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide is in the field of neuroscience. 2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in learning and memory processes in the brain. By blocking the NMDA receptor, 2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide can be used to study the role of this receptor in various neurological disorders such as Alzheimer's disease, schizophrenia, and epilepsy.

properties

IUPAC Name

2-[4-(6-chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c17-12-8-11-2-1-3-19-15(11)13(9-12)16(23)21-6-4-20(5-7-21)10-14(18)22/h1-3,8-9H,4-7,10H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFKKMSKRSISAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)C(=O)C2=C3C(=CC(=C2)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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